molecular formula C18H18FN3S B11604955 N'-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzene-1,4-diamine

N'-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzene-1,4-diamine

Cat. No.: B11604955
M. Wt: 327.4 g/mol
InChI Key: JFOWDXGZVWZIMK-UHFFFAOYSA-N
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Description

N4-[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N1,N1-dimethylbenzene-1,4-diamine is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorinated phenyl group, and a dimethylbenzene diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N1,N1-dimethylbenzene-1,4-diamine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . The reaction conditions are generally mild, and the process is known for its efficiency in producing thiazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N1,N1-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

N4-[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N1,N1-dimethylbenzene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N1,N1-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix components . This inhibition can result in the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-N1,N1-dimethylbenzene-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C18H18FN3S

Molecular Weight

327.4 g/mol

IUPAC Name

1-N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C18H18FN3S/c1-12-10-13(4-9-16(12)19)17-11-23-18(21-17)20-14-5-7-15(8-6-14)22(2)3/h4-11H,1-3H3,(H,20,21)

InChI Key

JFOWDXGZVWZIMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)N(C)C)F

Origin of Product

United States

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